
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide, also known as DCM, is a chemical compound that has been widely studied for its potential therapeutic applications.
作用机制
The mechanism of action of (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can have a variety of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial effects. (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the development of inflammatory diseases. Additionally, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
实验室实验的优点和局限性
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has several advantages for use in lab experiments, including its relative ease of synthesis and its low toxicity. However, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can be difficult to work with due to its low solubility in water and its tendency to form aggregates in solution. Additionally, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can exhibit variable activity depending on the cell or tissue type being studied.
未来方向
There are several potential future directions for research on (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide. One area of interest is the development of (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide and to identify potential targets for drug development. Finally, the development of new synthesis methods for (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide could lead to the production of more potent and effective compounds.
合成方法
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can be synthesized using a variety of methods, but the most common approach involves the reaction between 2,4-dichlorobenzaldehyde and 4-methylbenzenesulfonamide in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
科学研究应用
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, including as an anti-inflammatory agent, a cancer treatment, and an antimicrobial agent. Research has shown that (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
(NE)-N-[(2,4-dichlorophenyl)methylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2S/c1-10-2-6-13(7-3-10)20(18,19)17-9-11-4-5-12(15)8-14(11)16/h2-9H,1H3/b17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNUMIQLHVJXKW-RQZCQDPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

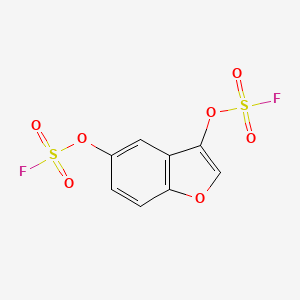

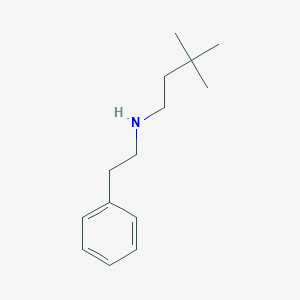
![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2403046.png)
![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol](/img/structure/B2403047.png)
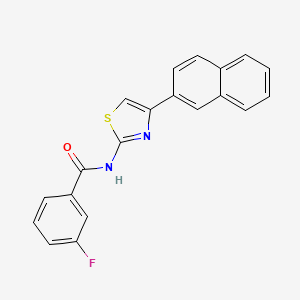
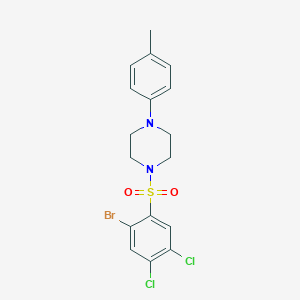
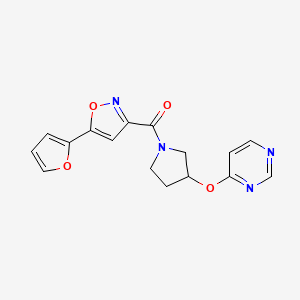
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B2403055.png)
![Methyl (3S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2403056.png)
![N-cyclohexyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2403058.png)

![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2403061.png)
